molecular formula C15H23N3O3S B10931161 2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10931161
M. Wt: 325.4 g/mol
InChI Key: BFLNUKWGAFTEAD-UHFFFAOYSA-N
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Description

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-[4-(METHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE
  • 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
  • 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-FLUOROPHENYL)ACETAMIDE

Uniqueness

What sets 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYLPHENYL)ACETAMIDE apart from similar compounds is its specific ethylsulfonyl and 4-methylphenyl groups, which may confer unique biological activities and chemical properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H23N3O3S/c1-3-22(20,21)18-10-8-17(9-11-18)12-15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19)

InChI Key

BFLNUKWGAFTEAD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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